molecular formula C18H26N4O3 B7024454 N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide

Cat. No.: B7024454
M. Wt: 346.4 g/mol
InChI Key: XVEKRVKMKXBEKA-UHFFFAOYSA-N
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Description

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a piperidine ring, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-14-2-4-15(5-3-14)19-17(23)21-8-6-16(7-9-21)20-18(24)22-10-12-25-13-11-22/h2-5,16H,6-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKRVKMKXBEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The morpholine ring is often prepared via the reaction of diethanolamine with ethylene oxide.

The key step in the synthesis involves the coupling of the piperidine and morpholine rings with the 4-methylphenyl isocyanate to form the carbamoyl linkage. This reaction is typically carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-aminopiperidine-4-carboxylic acid: A similar compound with a piperidine ring and a carbamoyl group.

    Acetanilide: Another compound with a carbamoyl group, used in various chemical applications.

Uniqueness

N-[1-[(4-methylphenyl)carbamoyl]piperidin-4-yl]morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a piperidine ring, and a 4-methylphenyl carbamoyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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